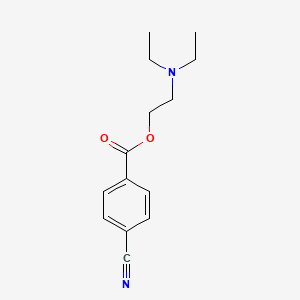

2-(Diethylamino)ethyl 4-cyanobenzoate

描述

Contextual Significance of Benzoate (B1203000) Esters in Chemical Science

Benzoate esters are a class of organic compounds derived from benzoic acid and various alcohols. wikipedia.org They are prevalent in both nature and industry, serving a multitude of purposes. wikipedia.org Naturally, they are found in many plants and contribute to their aroma and flavor profiles. wikipedia.org In industrial applications, benzoate esters are widely used as fragrances and flavoring agents. chemicalbook.com For instance, ethyl benzoate has a pleasant odor and is a component of some artificial fruit flavors. chemicalbook.com

Beyond these applications, benzoate esters are crucial intermediates in chemical synthesis. They are precursors for plasticizers, such as glycol and diethyleneglycol esters, which are produced via transesterification. wikipedia.org In materials science, certain benzoate esters have been investigated for their ability to self-assemble into complex chiral nanostructures, showing potential for applications in enantioselective separation. rsc.org Furthermore, in medicinal chemistry, the benzoate ester framework is explored for developing novel therapeutic agents and prodrugs. nih.gov Their tunable electronic and photophysical properties also make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Historical Perspectives on Related Amino Ester Compounds in Research Development

The history of amino ester compounds is deeply intertwined with the development of local anesthetics. medscape.com The journey began with the isolation of cocaine from coca leaves and its first clinical use for local anesthesia in 1884 by Austrian ophthalmologist Karl Koller. nih.gov However, the toxic and addictive properties of cocaine spurred a search for safer, synthetic alternatives. medscape.comnih.gov

This research led to the birth of synthetic organic chemistry focused on local anesthetics. nih.gov In 1904, the first synthetic amino ester derivative, procaine (B135), was developed. medscape.com This marked a significant milestone, as procaine offered a much better safety profile than cocaine. Following this breakthrough, a series of new amino ester local anesthetics were synthesized between 1891 and 1930, including tetracaine (B1683103) and benzocaine (B179285). nih.gov These compounds all share a common structural feature: an aromatic ester linked to a tertiary amine by an alkyl chain, a design principle that originated from the structure of cocaine. medscape.com The development of these amino esters revolutionized pain management in clinical practice and laid the groundwork for the subsequent synthesis of amino amide local anesthetics like lidocaine. nih.govoup.com

Table 2: Timeline of Key Amino Ester Local Anesthetics

| Compound | Year of Discovery/Synthesis | Key Historical Note |

|---|---|---|

| Cocaine | First used clinically in 1884 nih.gov | The first discovered local anesthetic, of natural origin. medscape.com |

| Procaine | 1904 medscape.com | The first synthetic derivative of cocaine, marking a new era in local anesthesia. medscape.com |

| Tetracaine | Synthesized between 1891-1930 nih.gov | One of the early synthetic amino ester local anesthetics. |

| Benzocaine | Synthesized between 1891-1930 nih.gov | Another important early synthetic amino ester. |

| Chloroprocaine | An ester-type anesthetic medscape.com | Noted for its rapid metabolism in the plasma. medscape.com |

Structural Elucidation and Significance of the 4-Cyanobenzoate (B1228447) Moiety

The 4-cyanobenzoate moiety is characterized by a cyano group (-C≡N) attached to the para (4-position) of a benzoate ring. This specific arrangement imparts distinct chemical properties and synthetic utility. 4-Cyanobenzoic acid, the precursor to this moiety, is an important intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials. guidechem.com

The cyano group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the ester group. In organic synthesis, the cyano group is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines. Modern, environmentally friendly methods for synthesizing 4-cyanobenzoic acid derivatives are being explored, including the electrocarboxylation of 4-iodobenzonitrile (B145841) using captured CO2. mdpi.com This highlights the ongoing interest in developing sustainable synthetic routes to these valuable chemical building blocks. mdpi.com The presence of the 4-cyanobenzoate structure in a molecule can be a key design element for creating compounds with specific electronic properties, making it useful in the development of advanced materials and therapeutic agents. google.comresearchgate.net

Research Relevance of the 2-(Diethylamino)ethyl Moiety in Molecular Architecture

The 2-(diethylamino)ethyl (DEAE) group is a well-known structural motif in chemistry and pharmacology. It consists of an ethyl chain with a diethylamino group at one end. This moiety is a key component of numerous compounds, most notably the amino ester and amino amide classes of local anesthetics, including procaine. atamankimya.com The tertiary amine in the DEAE group is typically protonated at physiological pH, rendering the molecule positively charged, which is crucial for its biological activity.

Beyond pharmaceuticals, the DEAE group is widely used in biotechnology. Diethylaminoethyl cellulose (B213188) (DEAE-C), a resin where DEAE groups are attached to a cellulose backbone, is a classic example. wikipedia.org DEAE-cellulose functions as a weak anion exchanger and is extensively used in column chromatography for the purification of negatively charged biomolecules like proteins and nucleic acids. wikipedia.orgtiu.edu.iq The positively charged DEAE groups on the resin bind to these molecules, which can then be selectively eluted. wikipedia.org The DEAE moiety's ability to carry a positive charge and its established role in influencing the properties of molecules make it a valuable tool in drug design and bioseparations. tiu.edu.iqoxfordreference.com

Structure

3D Structure

属性

CAS 编号 |

61499-25-0 |

|---|---|

分子式 |

C14H18N2O2 |

分子量 |

246.30 g/mol |

IUPAC 名称 |

2-(diethylamino)ethyl 4-cyanobenzoate |

InChI |

InChI=1S/C14H18N2O2/c1-3-16(4-2)9-10-18-14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-10H2,1-2H3 |

InChI 键 |

LRDMULMGSJPPAM-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C#N |

产品来源 |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Diethylamino Ethyl 4 Cyanobenzoate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by 2-(Diethylamino)ethyl 4-cyanobenzoate (B1228447) is dominated by the 4-cyanobenzoyl chromophore. The electronic spectrum is characterized by absorptions arising from π → π* transitions within the aromatic ring and the carbonyl group.

The benzene (B151609) ring substituted with a carbonyl group and a cyano group, both of which are electron-withdrawing, influences the energy of these transitions. In contrast to the structurally related local anesthetic procaine (B135), which contains an electron-donating amino group, the 4-cyano substituent is expected to cause a hypsochromic shift (shift to a shorter wavelength) of the primary absorption bands. This is because the electron-donating amino group in procaine extends the conjugation and lowers the energy gap for the π → π* transition, whereas the electron-withdrawing cyano group does not.

Detailed studies on the photochemistry of 4-cyanobenzoic acid esters confirm that the excitation involves the π,π* state of the ester. nist.gov The exact absorption maxima (λmax) can be influenced by the solvent polarity. For comparison, the UV-Vis absorption data for related compounds are presented below.

| Compound | Chromophore | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| Ethyl 4-aminobenzoate (B8803810) | 4-aminobenzoyl | ~290-310 | π → π |

| Methyl 4-cyanobenzoate | 4-cyanobenzoyl | ~240-250 | π → π |

| 2-(Diethylamino)ethyl 4-cyanobenzoate (Expected) | 4-cyanobenzoyl | ~240-250 | π → π* |

The data suggests that the primary absorption for this compound would occur in the range of 240-250 nm, characteristic of the 4-cyanobenzoyl moiety.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule readily protonates at the tertiary amine of the diethylamino group, forming a stable [M+H]+ ion. The molecular formula of the compound is C₁₄H₁₈N₂O₂, giving a molecular weight of 246.31 g/mol . Therefore, the protonated molecule [M+H]+ is expected at an m/z of approximately 247.3.

Tandem mass spectrometry (MS/MS) of the [M+H]+ precursor ion provides detailed structural information through collision-induced dissociation (CID). The fragmentation pattern is predictable and highly informative. The primary cleavage occurs at the ester bond, which is the most labile site. This fragmentation is analogous to that observed in related local anesthetics like procaine. nih.gov

The major fragmentation pathways are:

Cleavage of the C-O ester bond to produce the highly stable 2-(diethylamino)ethyl cation. This fragment is typically the base peak in the spectrum.

Formation of the 4-cyanobenzoyl cation or neutral 4-cyanobenzoic acid after rearrangement.

A proposed ESI-MS/MS fragmentation pattern and the expected major ions are detailed in the table below.

| m/z (Proposed) | Ion Structure/Formula | Fragment Name | Notes |

|---|---|---|---|

| 247.3 | [C₁₄H₁₉N₂O₂]⁺ | Protonated Molecule [M+H]⁺ | Precursor ion. |

| 148.1 | [C₈H₅NO₂ + H]⁺ | 4-Cyanobenzoic acid | Result of cleavage with hydrogen transfer. |

| 130.1 | [C₈H₄NO]⁺ | 4-Cyanobenzoyl cation | Result of cleavage of the ester oxygen-alkyl bond. |

| 100.1 | [C₆H₁₄N]⁺ | 2-(Diethylamino)ethyl cation | Expected base peak due to the stability of the tertiary amine cation. This is analogous to the key fragment of Procaine. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This technique is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds. The theoretical exact masses for the protonated molecule and its key fragments can be calculated and compared to experimental values, with expected mass accuracy typically below 5 ppm.

| Ion Formula | Calculated Exact Mass (m/z) | Fragment Identity |

|---|---|---|

| [C₁₄H₁₉N₂O₂]⁺ | 247.1441 | [M+H]⁺ |

| [C₈H₄NO]⁺ | 130.0344 | 4-Cyanobenzoyl cation |

| [C₆H₁₄N]⁺ | 100.1121 | 2-(Diethylamino)ethyl cation |

The verification of these exact masses by HRMS would provide definitive structural confirmation of the compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable to related structures)

While the specific single-crystal X-ray structure of this compound has not been detailed in the reviewed literature, analysis of closely related compounds, such as procaine hydrochloride, provides significant insight into the likely solid-state conformation and intermolecular interactions.

Crystallographic studies of procaine hydrochloride show that it crystallizes in the orthorhombic space group Pcab. iucr.org By analogy, it can be inferred that the 4-cyanobenzoate moiety in the title compound would be largely planar. The conformation of the molecule would be determined by the torsion angles around the ester linkage and the ethylamino chain. The ester group (-COO-) is expected to be nearly coplanar with the benzene ring to maximize π-conjugation. The diethylaminoethyl side chain, being flexible, can adopt various conformations, but is often found in an extended form in crystal structures.

Key structural features and potential intermolecular interactions include:

Molecular Conformation: The dihedral angle between the plane of the benzene ring and the plane of the ester group is a critical conformational parameter.

Intermolecular Packing: In the solid state, molecules would pack in a way that maximizes van der Waals forces. Aromatic π-π stacking interactions between the 4-cyanophenyl rings of adjacent molecules are highly probable and would be a significant stabilizing force in the crystal lattice.

The analysis of such related crystal structures is invaluable for predicting the three-dimensional arrangement and non-covalent interactions that govern the solid-state properties of this compound.

Advanced Computational and Theoretical Investigations of 2 Diethylamino Ethyl 4 Cyanobenzoate

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-(diethylamino)ethyl 4-cyanobenzoate (B1228447), these calculations reveal the interplay between its structure and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular geometry and electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.net For 2-(diethylamino)ethyl 4-cyanobenzoate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation. researchgate.net

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in understanding the molecule's reactivity and electronic transitions. nih.govresearchgate.netcapes.gov.br The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation. For analogous aromatic esters, the HOMO is typically localized on the benzene (B151609) ring and the ester oxygen atoms, while the LUMO is often centered on the aromatic ring and the electron-withdrawing cyano group.

Table 1: Representative DFT-Calculated Geometrical and Electronic Parameters for Aromatic Esters (Note: The following table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available in the searched literature.)

| Parameter | Value |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C≡N Bond Length | ~1.15 Å |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

For even higher accuracy in predicting electronic properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise values for properties like ionization potential, electron affinity, and electronic transition energies. conicet.gov.ar These high-accuracy calculations are particularly valuable for benchmarking DFT results and for cases where subtle electronic effects are critical.

Spectroscopic Property Simulations and Theoretical Interpretations

Computational methods are also powerful in predicting and interpreting various types of spectra, providing a direct link between the molecule's structure and its experimental spectroscopic signatures.

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective in calculating NMR parameters. mdpi.com

Theoretical calculations can predict the chemical shifts for each proton and carbon atom in this compound. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing cyano group and the ester functionality. The protons of the diethylaminoethyl chain will have characteristic shifts depending on their proximity to the electronegative nitrogen and oxygen atoms. Similarly, the ¹³C chemical shifts of the carbonyl carbon and the aromatic carbons are sensitive to the electronic environment. By comparing the calculated chemical shifts with experimental data, the molecular structure can be confirmed, and spectral assignments can be made with high confidence. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogs (Note: The following table presents expected ranges based on computational studies of similar structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.2 | 128 - 135 |

| Methylene Protons (-O-CH₂-) | ~ 4.4 | ~ 62 |

| Methylene Protons (-N-CH₂-) | ~ 2.8 | ~ 50 |

| Methylene Protons (Ethyl -CH₂-) | ~ 2.6 | ~ 47 |

| Methyl Protons (Ethyl -CH₃) | ~ 1.1 | ~ 12 |

| Carbonyl Carbon (C=O) | - | ~ 165 |

| Nitrile Carbon (C≡N) | - | ~ 118 |

Computational vibrational frequency analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.govresearchgate.netcapes.gov.brmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C≡N stretch (typically around 2230 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, and various vibrations associated with the aromatic ring and the aliphatic chain. mdpi.com Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each vibration. nih.govresearchgate.netcapes.gov.br This allows for a definitive assignment of the experimental IR and Raman bands.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum.

For this compound, the predicted UV-Vis spectrum would likely show strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the cyanobenzoate chromophore. The calculations also provide information about the oscillator strength of each transition, which is related to the intensity of the absorption band. Furthermore, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence spectra and study the nature of the emissive state. These theoretical predictions are invaluable for understanding the photophysical properties of the molecule and for designing new molecules with specific optical characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

In the this compound molecule, the distribution of the HOMO and LUMO is dictated by the electronic nature of its constituent parts. The 2-(diethylamino)ethyl group is an electron-donating moiety, while the 4-cyanobenzoate group is an electron-accepting moiety due to the presence of the ester and the strongly electron-withdrawing nitrile (-CN) group. rsc.org

HOMO: Theoretical studies on analogous molecules, such as procaine (B135), show that the HOMO is primarily localized on the electron-rich amino group and the adjacent ethyl chains. rsc.org For this compound, the HOMO is therefore expected to be centered on the tertiary amine nitrogen atom of the diethylamino group, as this is the most nucleophilic and electron-donating site.

LUMO: Conversely, the LUMO is expected to be distributed over the electron-deficient 4-cyanobenzoate ring. rsc.org The π-system of the benzene ring, in conjunction with the electron-withdrawing cyano and ester groups, creates a region of low electron density, making it the primary site for accepting electrons. researchgate.netresearchgate.net

This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor molecules and is crucial for their electronic and photophysical properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. materialsciencejournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be more easily polarized. dntb.gov.ua

Computational studies on similar aromatic esters allow for an estimation of these energy values. researchgate.netmaterialsciencejournal.org The reactivity of the molecule can be further understood through global reactivity descriptors derived from the HOMO and LUMO energies.

| Parameter | Symbol | Formula | Typical Value (eV) | Implication for Reactivity |

| HOMO Energy | E_HOMO | - | -6.5 to -7.5 | Indicates electron-donating ability. |

| LUMO Energy | E_LUMO | - | -1.0 to -2.0 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.5 to 6.5 | A smaller gap suggests higher reactivity and lower kinetic stability. materialsciencejournal.org |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | -3.75 to -4.75 | Governs the tendency of electrons to escape from the system. rsc.org |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.25 to 3.25 | Measures resistance to change in electron distribution; a higher value indicates more stability. rsc.org |

| Global Electrophilicity Index | ω | µ² / (2η) | 1.3 to 3.0 | Quantifies the electrophilic nature of the molecule. |

Table created based on theoretical principles and data from analogous compounds. rsc.orgmaterialsciencejournal.orgdntb.gov.ua

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP surface would reveal:

Negative Regions (Red): The most electron-rich areas are expected to be located around the nitrogen atom of the cyano group and the carbonyl oxygen atom of the ester group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Regions (Blue): Electron-deficient regions are anticipated around the hydrogen atoms of the aromatic ring and the ethyl groups attached to the tertiary amine. These areas are potential sites for nucleophilic attack.

Neutral Regions (Green): The carbon skeleton of the molecule generally represents areas of neutral potential.

The MEP analysis provides a clear picture of the molecule's charge topography, complementing the FMO analysis in predicting chemical reactivity. dntb.gov.ua

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more of its geometric parameters, such as bond rotation angles (dihedral angles). researchgate.netnih.gov

The structure of this compound possesses several rotatable single bonds, leading to significant conformational flexibility. Key dihedral angles for a PES scan would include:

Rotation around the C(aromatic)-C(carbonyl) bond.

Rotation around the C(carbonyl)-O(ester) bond.

Rotation around the O(ester)-C(ethyl) bond.

Rotations within the diethylaminoethyl chain.

By systematically rotating these bonds and calculating the energy at each step, a PES map can be generated. nih.gov This map helps to identify the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Non-Covalent Interaction (NCI) Analysis in this compound Systems

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions both within a molecule (intramolecular) and between molecules (intermolecular). nih.govwikipedia.org The analysis is based on the electron density and its derivatives, particularly the reduced density gradient. nih.gov NCI plots typically represent these interactions as surfaces, color-coded to indicate their nature and strength. researchgate.net

For a single molecule of this compound, NCI analysis would primarily reveal intramolecular interactions that stabilize certain conformations. These could include:

Van der Waals interactions (Green surfaces): Between the diethylaminoethyl chain and the cyanobenzoate ring.

Weak Hydrogen Bonds (Blue surfaces): Possible C-H···O interactions between a hydrogen on an ethyl group and the carbonyl oxygen, or C-H···N interactions with the cyano nitrogen. researchgate.net

Steric Repulsion (Red surfaces): In conformations where bulky groups, like the ethyl groups, are forced into close proximity. wikipedia.org

NCI analysis provides a detailed, three-dimensional picture of the subtle forces that govern the molecule's preferred shape and how it might interact with its environment. github.io

Thermochemical Studies (general principles applied to similar molecules)

Thermochemical studies use computational methods to predict the thermodynamic properties of a molecule, such as its heat of formation, heat capacity, and entropy. These calculations are typically performed using Density Functional Theory (DFT) or other quantum mechanical methods, which first determine the molecule's vibrational frequencies. materialsciencejournal.org

From these frequencies, several key thermodynamic parameters for this compound can be calculated under standard conditions (e.g., 298.15 K and 1 atm).

| Thermodynamic Property | Symbol | Description |

| Standard Enthalpy of Formation | Δ_f_H° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | Δ_f_G° | The change in Gibbs free energy for the formation of the compound, indicating the spontaneity of its formation. |

| Heat Capacity at Constant Pressure | C_p | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure. |

| Entropy | S | A measure of the molecular disorder or randomness of the system. |

Table outlining general thermochemical properties calculated for molecules of similar complexity. materialsciencejournal.org

These computed thermochemical data are essential for predicting the molecule's stability, understanding its behavior in chemical reactions, and modeling its properties under various temperature and pressure conditions.

Chemical Derivatization Strategies for Enhanced Research Applications of 2 Diethylamino Ethyl 4 Cyanobenzoate

Derivatization for Advanced Analytical Detection and Sensitivity

Analytical detection of 2-(Diethylamino)ethyl 4-cyanobenzoate (B1228447) can be significantly improved through derivatization strategies that introduce specific chemical tags. These modifications are designed to enhance the molecule's response to various detection techniques, thereby lowering limits of detection and increasing the accuracy of quantification.

Introduction of Ionizable Tags for Mass Spectrometry (e.g., high proton affinity moieties)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique, and its sensitivity is highly dependent on the ionization efficiency of the analyte. nih.gov Derivatization can be used to introduce moieties that readily accept a charge, thereby enhancing the signal response. acs.org

The structure of 2-(Diethylamino)ethyl 4-cyanobenzoate inherently contains a 2-(diethylamino)ethyl group, which is a tertiary amine. Tertiary amines possess a high proton affinity, meaning they readily accept a proton to form a positively charged ion. nih.govacs.org This intrinsic feature makes the parent compound well-suited for analysis by positive-ion ESI-MS. The signal response in ESI-MS is largely governed by hydrophobicity and proton affinity. acs.org The tertiary amine in the molecule provides a site for efficient protonation, which can lead to a strong signal in the mass spectrometer.

To further enhance ionization efficiency, especially if analyzing trace amounts or complex biological matrices, additional derivatization can be considered. This involves introducing tags with even higher proton affinity or a permanent positive charge (a quaternary amine).

Strategies for Enhanced Ionization:

Guanidination: The cyano group (-CN) on the benzene (B151609) ring could potentially be chemically reduced to a primary amine (-CH₂NH₂). This newly introduced amine can then be derivatized with a guanidinating reagent, such as S-methylisothiourea, to form a guanidinium (B1211019) group. Guanidinium groups have exceptionally high proton affinity and can significantly boost the ESI-MS signal.

Quaternization: The tertiary nitrogen of the diethylamino group can be alkylated using an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This creates a permanent positive charge on the molecule, independent of pH, which can lead to consistent and strong signals in the mass spectrometer.

Table 1: Potential Derivatization Reagents for Enhanced MS Detection

| Derivatization Reagent | Target Functional Group (on derivative) | Resulting Moiety | Advantage for MS |

| S-Methylisothiourea | Primary Amine (from reduced cyano group) | Guanidinium | Very High Proton Affinity |

| Methyl Iodide | Tertiary Amine | Quaternary Ammonium | Permanent Positive Charge |

Incorporation of Chromophores or Fluorophores for Enhanced Spectroscopic Detection (HPLC-UV, HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence Detection (FLD) are common analytical techniques. journalajacr.comglobethesis.com Derivatization is often employed to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) onto an analyte to enhance its detectability. journalajacr.comsdiarticle4.com

The 4-cyanobenzoate portion of the target molecule already contains a benzene ring conjugated with a carbonyl and a cyano group, which acts as a chromophore, allowing for detection by HPLC-UV. libretexts.org However, to increase sensitivity or to shift the absorption wavelength to a region with less interference, further derivatization can be beneficial. For fluorescence detection, which is typically more sensitive and selective than UV detection, the introduction of a fluorophore is necessary as the parent molecule is not naturally fluorescent. thermofisher.commdpi.com

Strategies for Enhanced Spectroscopic Detection:

Hydrolysis and Tagging: The ester bond can be hydrolyzed to yield 4-cyanobenzoic acid and 2-(diethylamino)ethanol (B1670525). Either of these products can then be derivatized.

The resulting 4-cyanobenzoic acid can be coupled with a fluorescent labeling reagent that reacts with carboxylic acids, such as a fluorescent hydrazine (B178648) or hydroxylamine.

The 2-(diethylamino)ethanol can be reacted with a fluorophore-containing reagent that targets hydroxyl groups, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under appropriate conditions. researchgate.netsdiarticle4.com

Modification of the Benzene Ring: Through aromatic substitution reactions, a chromophore or fluorophore could theoretically be added to the benzene ring, though this would be a more complex synthetic route.

Table 2: Examples of Derivatizing Reagents for HPLC-UV/FLD

| Reagent | Target Functional Group (on hydrolyzed product) | Detection Method |

| Benzoyl Chloride | Hydroxyl or Amine | HPLC-UV |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Amine | HPLC-UV |

| Dansyl Chloride (DNS-Cl) | Hydroxyl, Primary/Secondary Amine | HPLC-FLD |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Hydroxyl, Primary/Secondary Amine | HPLC-FLD |

| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-FLD |

Derivatization for Modulating Molecular Recognition and Interaction

The ability of a molecule to interact with biological targets such as proteins or nucleic acids is governed by its three-dimensional structure and the arrangement of functional groups that can participate in intermolecular interactions (e.g., hydrogen bonding, electrostatic interactions, π-π stacking, and hydrophobic interactions). Derivatization can be used to systematically alter these functional groups to study and modulate these recognition events.

For this compound, key interaction points include:

The diethylamino group , which is basic and can be protonated to form a cation, allowing for strong electrostatic interactions.

The ester carbonyl group , which can act as a hydrogen bond acceptor.

The cyano group , which is a polar group that can act as a hydrogen bond acceptor.

The aromatic ring , which can participate in π-π stacking and hydrophobic interactions.

By modifying these groups, one can fine-tune the molecule's binding affinity and selectivity for a particular target. For example, replacing the diethylamino group with other amine substituents of varying size and basicity could probe the steric and electronic requirements of a binding pocket. Similarly, altering the substituent at the 4-position of the benzoate (B1203000) ring (currently a cyano group) could systematically change the electronic properties and hydrogen bonding capacity of that part of the molecule, which could be used to map out the interaction landscape of a binding partner.

Synthetic Modifications for Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govbohrium.com High-quality probes are characterized by their potency, selectivity, and well-understood mechanism of action. This compound, with its structural similarity to local anesthetics like procaine (B135), could serve as a scaffold for the development of chemical probes for targets such as ion channels or receptors. nih.govfrontiersin.org

Synthetic modifications to convert the parent molecule into a chemical probe could include:

Introduction of a Reporter Tag: A fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a radioactive isotope could be appended to the molecule. This is often done at a position that is known not to interfere with its biological activity. For instance, a linker could be attached to the aromatic ring to connect a fluorophore.

Incorporation of a Reactive Group: To create a covalent probe that permanently labels its target, a reactive functional group (e.g., an acrylamide, a fluorophosphonate, or an epoxide) can be incorporated. This allows for the identification of the molecular target through techniques like affinity chromatography and mass spectrometry.

Photoaffinity Labeling: A photoreactive group, such as an azide (B81097) or a diazirine, could be installed. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for target identification.

The development of such probes would enable detailed studies of the molecule's mechanism of action and help identify its specific biological targets within a cell or organism. nih.govbeilstein-journals.org

Bioisosteric Replacements in Related Structural Frameworks

Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while potentially altering other properties like metabolic stability or toxicity. researchgate.net This is a widely used strategy in drug design. researchgate.netcambridgemedchemconsulting.com

The structure of this compound contains several functional groups that are amenable to bioisosteric replacement.

Ester Linkage: The ester group is often susceptible to hydrolysis by esterase enzymes in the body. A classic bioisosteric replacement for an ester is an amide. The well-known local anesthetic procaine, which is an ester, is rapidly hydrolyzed in plasma. Its amide bioisostere, procainamide, is much more stable to hydrolysis and is used as an antiarrhythmic drug. researchgate.netprinceton.edu Replacing the ester in this compound with an amide linkage would likely increase its metabolic stability. Another potential replacement for the ester is a 1,2,3-triazole, which has been investigated as a metabolically stable trans-amide bond mimic. rawdatalibrary.net

Cyano Group: The cyano group can be replaced by other small, electron-withdrawing groups. For example, a halogen (like chlorine or fluorine) or a trifluoromethyl group (-CF₃) could be used to mimic some of the electronic properties of the cyano group while altering other characteristics like lipophilicity and metabolic fate.

Phenyl Ring: The benzene ring can be replaced by other aromatic heterocycles, such as thiophene, pyridine (B92270), or furan. researchgate.net This can significantly alter the molecule's electronic distribution, solubility, and metabolic profile, potentially leading to improved activity or a different pharmacological profile.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Ester (-COO-) | Amide (-CONH-) | Increased metabolic stability |

| Ester (-COO-) | 1,2,3-Triazole | Increased metabolic stability |

| Cyano (-CN) | Halogen (-F, -Cl) | Modulate electronics, lipophilicity |

| Phenyl Ring | Thiophene, Pyridine | Altered solubility, metabolism, and target interactions |

These bioisosteric modifications represent rational design strategies to optimize the properties of the this compound scaffold for various research and therapeutic applications.

Mechanistic Insights into the Reactivity of 2 Diethylamino Ethyl 4 Cyanobenzoate

Hydrolysis and Ester Cleavage Mechanisms, including pH Dependence

The hydrolysis of the ester linkage in 2-(diethylamino)ethyl 4-cyanobenzoate (B1228447) is a critical reaction that leads to its degradation into 4-cyanobenzoic acid and 2-(diethylamino)ethanol (B1670525). This process is significantly influenced by pH, exhibiting both acid- and base-catalyzed mechanisms.

The hydrolysis of esters can be a reversible reaction when catalyzed by an acid, while base-catalyzed hydrolysis, also known as saponification, is typically irreversible and proceeds to completion. drugbank.comresearchgate.net In the case of structurally similar compounds like procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate), the hydrolysis is subject to both specific acid and base catalysis. researchgate.netresearchgate.net

The general mechanisms for acid and base-catalyzed ester hydrolysis are well-established. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. araproceedings.com In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. drugbank.com

Table 1: pH Dependence of Hydrolysis for Procaine (a structural analog)

| pH Range | Predominant Mechanism | Key Reactant Species |

| < 3 | Specific Acid Catalysis | Protonated Ester |

| 3 - 4 | Minimal Hydrolysis | - |

| > 4 | Base Catalysis | Ester and Hydroxide Ion |

This table is based on data for procaine and is expected to be qualitatively similar for 2-(diethylamino)ethyl 4-cyanobenzoate.

Reactivity of the Cyanobenzoyl Moiety in Complex Formation

The cyanobenzoyl moiety of this compound possesses two potential coordination sites for metal ions: the cyano group and the carbonyl oxygen of the ester. The reactivity of this moiety in complex formation is of interest for the development of new coordination polymers and materials with specific magnetic or fluorescent properties. researchgate.net

The cyano group is a versatile ligand in coordination chemistry, capable of binding to metal ions in both a terminal and a bridging fashion (M-C≡N-M'). researchgate.net The formation of cyano-bridged complexes is a common strategy in the construction of coordination polymers. nih.govsemanticscholar.org Aromatic carboxylate ligands, such as the 4-cyanobenzoate anion that would be formed upon hydrolysis, are also extensively used to create coordination complexes with intriguing structural features. researchgate.net

Studies on metal complexes with 4-cyanobenzoate have revealed various coordination modes. For instance, in a series of manganese and cadmium complexes, the 4-cyanobenzoate ligand coordinates to the metal centers through the carboxylate oxygen atoms. researchgate.net In these structures, the cyano group can remain uncoordinated or participate in further coordination, leading to the formation of higher-dimensional networks.

While specific studies on the complex formation of intact this compound are limited, the known coordination chemistry of its constituent parts suggests that it can act as a versatile ligand. The tertiary amine group can also participate in coordination, potentially leading to the formation of multinuclear complexes. The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the entire ligand molecule.

Identification of Electrophilic and Nucleophilic Sites based on Computational Analysis

Computational analysis, particularly through methods like Density Functional Theory (DFT), provides valuable insights into the electronic structure of a molecule and helps in identifying its reactive sites. araproceedings.com By calculating the molecular electrostatic potential (MEP) and analyzing the frontier molecular orbitals (HOMO and LUMO), the electrophilic and nucleophilic sites of this compound can be predicted.

An MEP map visually represents the electrostatic potential on the electron density surface of a molecule, with red indicating regions of negative potential (nucleophilic) and blue indicating regions of positive potential (electrophilic). researchgate.netuni-muenchen.de For a molecule like this compound, the regions of highest negative potential are expected to be around the carbonyl oxygen of the ester and the nitrogen of the cyano group, making them likely sites for electrophilic attack. The hydrogen atoms of the ethyl groups and the aromatic ring are expected to be in regions of positive potential, making them susceptible to nucleophilic attack.

A DFT study on the structurally related ethyl 4-aminobenzoate (B8803810) revealed that the HOMO is localized on the benzene (B151609) ring and the amino group, while the LUMO is distributed over the benzene ring and the carbonyl group of the ester. researchgate.net This suggests that the aromatic ring can act as both an electron donor and acceptor. For this compound, the strongly electron-withdrawing cyano group will significantly influence the electron distribution. The cyano group will lower the energy of the LUMO, making the aromatic ring and the carbonyl carbon more electrophilic.

Table 2: Predicted Electrophilic and Nucleophilic Sites

| Site | Type | Rationale from Computational Analysis |

| Carbonyl Oxygen | Nucleophilic | High negative electrostatic potential |

| Cyano Nitrogen | Nucleophilic | High negative electrostatic potential |

| Carbonyl Carbon | Electrophilic | Positive electrostatic potential, LUMO contribution |

| Aromatic Ring | Electrophilic/Nucleophilic | Can act as both depending on the attacking species |

| Tertiary Amine Nitrogen | Nucleophilic | Lone pair of electrons |

This table is a prediction based on the general principles of computational chemistry and analysis of similar molecules.

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of this compound is of interest due to its potential for degradation upon exposure to light. The presence of an aromatic chromophore, the benzoyl group, suggests that the molecule will absorb UV radiation, which can lead to a variety of photochemical reactions. rsc.org

Studies on the photodegradation of the analogous compound, procaine, have shown that it is susceptible to degradation under UV light. sphinxsai.com The degradation of procaine in the presence of a photocatalyst like ZnO was found to be pH-dependent, with optimal degradation occurring at pH 4. sphinxsai.com The degradation is believed to proceed via the formation of radical species. sphinxsai.com

The photochemical reactions of aromatic esters can proceed through several pathways, including cleavage of the O-acyl bond, photo-Fries rearrangements, and photoreduction. researchgate.netacs.org The specific pathway depends on the substituents on the aromatic ring and the reaction conditions. For aromatic esters with electron-withdrawing groups, photoreduction has been observed. acs.org

Given the structure of this compound, several degradation pathways can be postulated. The initial step is likely the absorption of a photon by the cyanobenzoyl chromophore, leading to an excited state. From this excited state, the molecule can undergo several reactions:

Ester Cleavage: Homolytic cleavage of the ester bond can lead to the formation of a 4-cyanobenzoyl radical and a 2-(diethylamino)ethyl radical. These radicals can then undergo further reactions, such as hydrogen abstraction or recombination.

Photo-Fries Rearrangement: The acyl group can migrate from the ester oxygen to the aromatic ring, leading to the formation of substituted hydroxyketones.

Photoreduction: In the presence of a hydrogen donor, the carbonyl group can be reduced to a hydroxyl group.

Reactions involving the amino group: The tertiary amine can also be involved in photochemical reactions, such as photooxidation.

The exact degradation products and their distribution will depend on factors such as the wavelength of light, the solvent, and the presence of oxygen or other reactive species.

Table 3: Potential Photochemical Degradation Pathways

| Pathway | Description | Potential Products |

| Ester Cleavage | Homolytic cleavage of the C-O bond of the ester. | 4-cyanobenzoyl radical, 2-(diethylamino)ethyl radical |

| Photo-Fries Rearrangement | Migration of the acyl group to the aromatic ring. | Substituted hydroxyketones |

| Photoreduction | Reduction of the carbonyl group. | Corresponding alcohol |

| Photooxidation of Amine | Oxidation of the tertiary amine. | N-oxides and other oxidation products |

Biochemical Interaction Studies and Mechanistic Pharmacology of 2 Diethylamino Ethyl 4 Cyanobenzoate

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the binding affinity between two molecules using scoring functions.

The prediction of binding affinity and mode for 2-(diethylamino)ethyl 4-cyanobenzoate (B1228447) would involve several key computational steps. Initially, the three-dimensional structure of the ligand would be generated and optimized to its lowest energy conformation. A variety of software suites are available for this purpose. Subsequently, a target protein's crystal structure would be obtained from a repository such as the Protein Data Bank.

Molecular docking simulations would then be performed to fit the ligand into the active site of the target protein. nih.gov For a compound like 2-(diethylamino)ethyl 4-cyanobenzoate, which is an analogue of procaine (B135), a relevant target for docking studies could be the voltage-gated sodium channel, a known target of local anesthetics. researchgate.net Docking studies with procaine analogues have been performed to elucidate structural requirements for their anesthetic activity. researchgate.net These computational models can predict the binding energy and specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.govresearchgate.net

To refine the prediction of binding affinity, more rigorous computational methods like molecular dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA or MM/GBSA) can be employed. researchgate.net These methods simulate the dynamic nature of the protein-ligand complex over time, providing a more accurate estimation of the binding free energy. nih.govfrontiersin.orgresearchgate.net Machine learning and deep learning models are also emerging as powerful tools for more accurate and rapid prediction of protein-ligand binding affinities. oup.com

Below is an interactive data table summarizing common computational protocols for binding affinity and mode prediction.

| Computational Protocol | Description | Key Software/Tools | Information Yielded |

| Ligand Preparation | Generation of 3D coordinates and optimization of the ligand's geometry. | ChemDraw, Avogadro, Gaussian | Low-energy conformation of the ligand. |

| Protein Preparation | Obtaining and preparing the 3D structure of the target protein from a database. | Protein Data Bank (PDB), Schrödinger Maestro, UCSF Chimera | Receptor structure ready for docking. |

| Molecular Docking | Predicting the preferred binding orientation of the ligand within the receptor's active site. | AutoDock Vina, Glide, GOLD | Binding pose, docking score, and key interactions. |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules to assess the stability of the protein-ligand complex. | AMBER, GROMACS, NAMD | Stability of the complex, conformational changes. |

| Free Energy Calculation | Estimating the binding free energy of the protein-ligand complex. | MM/PBSA, MM/GBSA, Thermodynamic Integration | Quantitative prediction of binding affinity. |

The specificity and selectivity of a ligand for a particular receptor are crucial for its therapeutic efficacy and safety profile. The diethylaminoethyl group present in this compound is a common feature in many pharmacologically active compounds, including those targeting dopamine (B1211576) receptors.

Studies on D2 and D3 dopamine receptor-selective compounds have revealed that subtle structural modifications can significantly alter receptor selectivity. nih.govnih.govmdpi.com For instance, the selectivity of N-phenylpiperazine analogs for D3 over D2 receptors is influenced by their ability to form bitopic interactions, engaging both the orthosteric binding site and a secondary binding pocket. mdpi.com The orientation and nature of substituents on the aromatic ring play a critical role in determining these interactions and, consequently, the selectivity profile. mdpi.com

Enzyme Inhibition Mechanisms and Kinetics

The chemical structure of this compound suggests that it may act as an inhibitor of several classes of enzymes. The nitrile and benzoate (B1203000) moieties are of particular interest in this regard.

The nitrile group is a known "warhead" in a class of covalent reversible inhibitors of cysteine proteases. nih.gov This functional group is relatively inert but can become electrophilic enough to be attacked by the nucleophilic thiol group of a cysteine residue in the active site of these enzymes. nih.gov This mechanism has been extensively studied in the context of inhibitors for viral proteases like the 3C-like protease (3CLpro) of coronaviruses. nih.govnih.govresearchgate.net

The inhibition mechanism involves the formation of a covalent bond between the nitrile carbon and the active site cysteine. nih.govfrontiersin.org This reaction is often facilitated by a nearby histidine residue that acts as a general base, deprotonating the cysteine thiol. nih.govfrontiersin.org The reversibility of this covalent bond is a key feature of nitrile-based inhibitors. nih.gov The potency and selectivity of such inhibitors are also determined by the peptidic or non-peptidic backbone that positions the nitrile warhead within the active site, allowing for specific interactions with the substrate-binding pockets of the protease. nih.govresearchgate.net Given the presence of a benzonitrile (B105546) group, this compound could potentially act as a covalent inhibitor of cysteine proteases, with its diethylaminoethyl ester portion influencing its binding and positioning within the enzyme's active site.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors are being developed as anticancer agents. youtube.com A common structural motif for HDAC inhibitors includes a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. unimore.it

While the 4-cyanobenzoate moiety of this compound is not a classic ZBG like hydroxamic acid, studies on benzoic acid derivatives have shown that they can inhibit HDACs. nih.gov The carboxylate group of benzoic acid can interact with the zinc ion and other active site residues. The potency of these inhibitors is influenced by the substituents on the benzoic acid ring. nih.govnih.gov For this compound, the ester linkage would likely be hydrolyzed in vivo to release 4-cyanobenzoic acid, which could then potentially inhibit HDACs. The cyano group's electronic properties could modulate the acidity of the carboxylic acid and its interaction with the active site.

Kinases are a large family of enzymes that are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Small molecule kinase inhibitors are a major class of therapeutic agents. bio-techne.comacs.orgnih.govwikipedia.orgbroadinstitute.org

The benzonitrile scaffold is present in some kinase inhibitors. uni.lugoogle.com For instance, a benzonitrile derivative has been identified as an inhibitor of receptor tyrosine kinase, where it is thought to bind to the active site and interfere with the PI3K/Akt/mTOR signaling pathway. uni.lu The interaction of such compounds with the kinase active site often involves hydrogen bonds and hydrophobic interactions with key amino acid residues.

In the context of Rho-kinase (ROCK), various small molecule inhibitors have been developed, many of which are ATP-competitive, binding to the ATP-binding pocket of the kinase. nih.govnih.gov Similarly, inhibitors of ERK1/2, another important kinase in the MAPK signaling pathway, have been developed with different mechanisms of action, including catalytic and dual-mechanism inhibitors that also prevent ERK1/2 phosphorylation. acs.orgnih.govaacrjournals.org While there are no direct studies of this compound as a kinase inhibitor, its aromatic and nitrile functionalities suggest that it could potentially interact with the ATP-binding site of certain kinases. Docking studies of this compound against various kinase targets would be necessary to explore this possibility.

Interaction Principles with Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov The interaction of small molecule inhibitors with COX-2 is a subject of intense study. For this compound, the binding mechanism is hypothesized to be driven by the distinct properties of its two main moieties.

The active site of COX-2 features a hydrophobic channel and a polar, solvent-accessible region. The 4-cyanobenzoate portion of the molecule, with its aromatic ring, is likely to engage in hydrophobic and π-stacking interactions within the channel, a common feature for many COX-2 inhibitors which often possess aromatic rings. nih.govnih.gov The cyano group, being a strong electron-withdrawing group, creates a significant dipole moment, potentially forming specific dipole-dipole or hydrogen bond interactions with polar amino acid residues at the active site.

Structure-Activity Relationship (SAR) Analysis of Functional Groups

Structure-activity relationship (SAR) analysis is fundamental to understanding how a molecule's chemical structure relates to its biological activity. ug.edu.ge By dissecting the contributions of its functional groups, the design of more potent and selective analogs can be rationalized. drugdesign.orgnih.gov

Contribution of the Diethylaminoethyl Group to Biochemical Activity

The diethylaminoethyl group is a key structural feature that significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Its primary contribution stems from the tertiary amine, which is basic and typically protonated at physiological pH. This positive charge allows for strong ionic interactions with negatively charged pockets in target proteins, which can be a critical determinant of binding affinity. wikipedia.org

Furthermore, the ethyl groups attached to the nitrogen atom provide steric bulk compared to smaller analogs like dimethylaminoethyl. This size difference can influence selectivity and potency. For instance, in studies comparing N-(2-(Dimethylamino)ethyl) and N-(2-(Diethylamino)ethyl) linked molecules, the variation in alkyl chain length was shown to affect their computed quantum chemical parameters and modeled interactions with target proteins. researchgate.net The increased lipophilicity and size of the diethylamino group can enhance van der Waals interactions and may provide a better fit in certain binding pockets, while potentially hindering binding in others.

| Functional Group | Key Characteristics | Potential Biochemical Contribution |

|---|---|---|

| Dimethylaminoethyl | - Smaller steric profile

| - Forms ionic bonds

|

| Diethylaminoethyl | - Larger steric profile

| - Forms ionic bonds

|

Influence of the 4-Cyanobenzoate Moiety on Target Binding

The 4-cyanobenzoate moiety serves as the primary scaffold for interaction within the target's binding site. Aromatic rings are prevalent in medicinal chemistry, often participating in hydrophobic, π-π stacking, and cation-π interactions. nih.gov The specific nature of the substituent on this ring is crucial for modulating binding affinity and specificity.

Modulating Substituent Effects on Biochemical Efficacy

The biochemical efficacy of this compound can be finely tuned by modifying the substituents on the aromatic ring. The electronic properties—whether a group is electron-donating or electron-withdrawing—and the steric properties of the substituent can dramatically alter the molecule's interaction with its target. lumenlearning.com

Replacing the 4-cyano group with an electron-donating group, such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would increase the electron density of the aromatic ring. libretexts.org This could enhance cation-π interactions but would alter the specific polar interactions seen with the cyano group. Conversely, replacing it with other electron-withdrawing groups, like a nitro (-NO2) or trifluoromethyl (-CF3) group, could maintain or enhance the favorable polar interactions, but differences in size and geometry would influence the precise fit within the binding pocket. libretexts.org For example, strong electron-donating groups on an aromatic ring have been shown in some molecular series to weaken biological activity by destabilizing key interactions. nih.gov

| Substituent (X) | Electronic Effect | Potential Impact on Target Binding |

|---|---|---|

| -CN (Cyano) | Strongly electron-withdrawing | - Favorable dipole-dipole interactions

|

| -NO₂ (Nitro) | Strongly electron-withdrawing | - Similar electronic profile to cyano

|

| -OCH₃ (Methoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | - May enhance cation-π interactions

|

| -NH₂ (Amino) | Strongly electron-donating | - May enhance cation-π interactions

|

| -Cl (Chloro) | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | - Modifies electrostatic potential

|

Utility of this compound as a Biochemical Tool Compound

Beyond its direct therapeutic potential, this compound can serve as a valuable biochemical tool compound for research. Its specific, high-affinity binding to a target protein allows it to be used in various experimental contexts to probe biological systems.

One primary use is in competitive binding assays. By using this compound as a reference ligand, researchers can screen large libraries of other molecules to identify new compounds that bind to the same target. It can also be used to characterize the binding site of a protein. By generating mutations in the amino acids of a putative binding pocket and observing changes in the binding affinity of this compound, the specific residues involved in the interaction can be identified.

Furthermore, if a fluorescent tag were to be incorporated into its structure, the resulting molecule could be used as a probe in fluorescence polarization or microscopy studies to visualize the localization and dynamics of its target protein within cells. Its defined structure-activity relationship also makes it an excellent scaffold for the development of other chemical probes, such as photo-affinity labels or biotinylated derivatives for protein pull-down experiments.

In Vitro Mechanistic Studies of Biochemical Modulations

To fully understand the biochemical effects of this compound, a suite of in vitro mechanistic studies is required. These assays are designed to quantify its interaction with its target and measure the downstream cellular consequences of this interaction.

Initial studies would involve enzyme inhibition assays to determine the compound's potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). For a target like COX-2, this would involve measuring the production of prostaglandins in a purified enzyme system. nih.gov

To confirm direct binding and characterize the thermodynamics of the interaction, biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed. These methods can determine the binding affinity (KD), stoichiometry, and the kinetic on- and off-rates of the compound with its target protein.

Cell-based assays are then used to confirm that the compound is active in a more complex biological environment. For example, in cells stimulated to produce inflammatory mediators, the ability of the compound to reduce prostaglandin (B15479496) levels would be measured. These studies help to bridge the gap between purified protein assays and in vivo effects.

| Assay Type | Purpose | Key Parameter(s) Measured |

|---|---|---|

| Enzyme Inhibition Assay | To determine potency of target modulation | IC₅₀ |

| Isothermal Titration Calorimetry (ITC) | To characterize binding thermodynamics | Binding Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | To measure binding kinetics | Association rate (k_a), Dissociation rate (k_d), Binding Affinity (K_D) |

| Cell-Based Functional Assay | To assess activity in a cellular context | Reduction of downstream signaling products (e.g., prostaglandins) |

| Western Blot / qPCR | To investigate effects on protein/gene expression | Changes in target protein or mRNA levels |

Analytical Methodologies for Research Grade Detection and Quantification of 2 Diethylamino Ethyl 4 Cyanobenzoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing the means to separate "2-(Diethylamino)ethyl 4-cyanobenzoate" from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". A typical HPLC method would involve a reverse-phase approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

For a structurally related compound, ethyl 4-cyanobenzoate (B1228447), a reverse-phase HPLC method has been described using a Newcrom R1 column. sielc.com The mobile phase for such a separation would likely consist of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com An isocratic multi-dimensional HPLC method with UV absorbance detection at 240 nm has also been employed for the analysis of other complex organic molecules, a technique that could be adapted for "this compound". epa.gov

A hypothetical HPLC method for the purity assessment of "this compound" could be configured as follows:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would be expected to provide good resolution and peak shape for the analyte, allowing for accurate quantification and impurity profiling.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of "this compound" would need to be considered, GC analysis is plausible. For instance, the related compound ethyl 2-cyanoacrylate is analyzed by GC using a thermionic specific detector in nitrogen mode after desorption from a sampling tube. nih.gov

A GC method for "this compound" would likely involve a capillary column with a non-polar or medium-polarity stationary phase. The NIST WebBook indicates the availability of GC data for the closely related ethyl 4-cyanobenzoate, suggesting the feasibility of this approach. nist.gov

A potential GC method for research-grade analysis is outlined below:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This temperature program would be designed to ensure the elution of the compound without thermal degradation, providing a reliable assessment of its purity.

Integration of Spectroscopic Detection in Analytical Workflows

Spectroscopic detectors are commonly coupled with chromatographic systems to provide additional information about the analyte. For HPLC, a UV-Vis detector is standard, and the chromophoric nature of the cyanobenzoyl group in "this compound" would allow for sensitive detection. A photodiode array (PDA) detector could provide full UV spectra of the eluting peaks, aiding in peak identification and purity assessment.

In a computational study, the spectroscopic properties of related organophosphorus compounds containing a 2-(diethylamino)ethyl group were investigated, with some showing fluorescence emission. semanticscholar.org While this study did not include "this compound," it suggests that fluorescence detection could be a highly sensitive and selective method if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag.

Advanced Mass Spectrometry for Trace Analysis and Compound Identification in Research Samples

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with GC (GC-MS) or LC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly confident compound identification.

For the related ethyl 4-cyanobenzoate, electron ionization mass spectra are available, showing characteristic fragmentation patterns that could be extrapolated to "this compound". nist.govnih.gov Similarly, LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform) MS2 data for ethyl 4-(dimethylamino)benzoate (B8555087) reveals fragmentation pathways that would be analogous. massbank.eu

In an LC-MS analysis of "this compound," electrospray ionization (ESI) in positive ion mode would likely be effective due to the presence of the tertiary amine, which is readily protonated. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the protonated molecule to yield structural information, aiding in the unequivocal identification of the compound in complex matrices.

A summary of expected mass spectrometric data is presented below:

| Ionization Mode | Precursor Ion (M+H)⁺ | Major Fragment Ions |

| ESI Positive | m/z [Calculated] | Fragments corresponding to the loss of the diethylaminoethyl group, cleavage of the ester bond, and fragmentation of the cyanobenzoyl moiety. |

Chemometric Approaches for Analytical Spectroscopy

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of the analysis of "this compound," chemometric approaches could be applied to spectroscopic data (e.g., from a PDA detector in HPLC or from FT-IR spectroscopy) to enhance data quality and interpretation.

For instance, multivariate calibration methods such as Principal Component Regression (PCR) or Partial Least Squares (PLS) regression could be used to build quantitative models from spectral data, allowing for the determination of the compound's concentration in the presence of interfering species. While specific chemometric applications for this compound are not detailed in the literature, the principles are broadly applicable in modern analytical workflows to improve the robustness and reliability of quantitative measurements.

Future Research Directions and Unexplored Avenues for 2 Diethylamino Ethyl 4 Cyanobenzoate

Rational Design of Novel Analogues with Precisely Tuned Research Profiles

The rational design of new chemical entities from a parent scaffold is a cornerstone of modern chemical research. For 2-(Diethylamino)ethyl 4-cyanobenzoate (B1228447), this approach can unlock a diverse array of analogues with tailored properties. Future research can systematically modify its three primary domains: the cyanobenzoate ring, the ethyl ester linker, and the terminal diethylamino group.

Modifications to the aromatic ring could involve introducing substituents (e.g., fluoro, methoxy (B1213986), or nitro groups) to modulate electronic properties, lipophilicity, and metabolic stability. Replacing the cyano group with other electron-withdrawing or -donating groups (e.g., amides, sulfonamides, or halogens) could systematically tune the molecule's reactivity and potential interactions with biological targets. Alterations to the diethylamino group, such as substituting it with other cyclic or acyclic amines, could fine-tune the compound's basicity (pKa) and steric profile, which is critical for applications involving pH-responsiveness or specific receptor binding. Drawing parallels from studies on related structures, where dimethylamino and diethylamino moieties confer different biological activities, highlights the potential of such modifications. researchgate.net

| Structural Modification | Rationale for Modification | Potential Research Profile |

| Substitution on the benzoate (B1203000) ring | To alter electronic properties and steric hindrance. | Modulation of binding affinity for specific enzymes or receptors. |

| Replacement of the 4-cyano group | To explore different electronic and hydrogen bonding capabilities. | Development of probes for molecular imaging or novel catalysts. |

| Variation of the N-alkyl groups | To modify pKa, lipophilicity, and steric bulk. | Tuning pH-responsiveness for smart materials; optimizing pharmacokinetic properties. |

| Isosteric replacement of the ester | To improve chemical stability and alter release kinetics. | Creation of more stable prodrugs or materials with enhanced longevity. |

Potential Applications in Advanced Materials Science Research

The unique combination of a tertiary amine and a nitrile group within 2-(Diethylamino)ethyl 4-cyanobenzoate makes it an attractive building block for advanced functional materials. The diethylaminoethyl moiety is well-known in polymer science, particularly from studies on poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), for its ability to impart pH-responsiveness. researchgate.netnih.govdovepress.com This property allows materials to undergo conformational or solubility changes in response to shifts in environmental pH, a desirable trait for applications like smart drug delivery systems, sensors, and self-healing materials. nih.govunimelb.edu.au

Future research could explore the polymerization of vinyl-functionalized derivatives of this compound to create novel "smart" polymers. The presence of the 4-cyanobenzoate group could add further functionality, such as enhanced thermal stability or specific interactions through its nitrile moiety. Furthermore, the compound could be investigated as a component in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the nitrile and ester carbonyl groups could act as ligands for metal centers, creating materials with potential applications in gas storage, separation, or catalysis.

| Material Type | Key Molecular Feature | Potential Application |

| pH-Responsive Hydrogels | Diethylaminoethyl group | Controlled release systems, biosensors, soft robotics. dovepress.com |

| Functional Polymers | 4-Cyanobenzoate moiety | High-performance plastics, membranes with selective permeability. |

| Metal-Organic Frameworks (MOFs) | Nitrile and ester groups as ligands | Gas separation and storage, heterogeneous catalysis. |

| Self-Assembled Monolayers | Entire molecular structure | Surface modification for controlling wettability and biocompatibility. |

Comprehensive Elucidation of Broader Biochemical Pathway Modulations

While the specific biological activities of this compound are not extensively documented, its structural similarity to well-known pharmacophores provides a logical basis for future investigation. The diethylaminoethyl ester component is a classic feature of local anesthetics like Procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate), which function by blocking voltage-gated sodium channels. nih.govnih.gov Future studies should therefore explore whether this compound or its analogues can modulate ion channel activity.

Moreover, benzoate derivatives are known to interact with a variety of enzymes. researchgate.netresearchgate.net The specific 4-cyano substitution presents an interesting query for its potential to act as an enzyme inhibitor, a covalent modifier, or a probe for active sites. A comprehensive research program could involve screening the compound against broad panels of enzymes, such as hydrolases, kinases, and oxidoreductases, to identify potential biological targets. Subsequent mechanistic studies would then be required to elucidate the mode of action and identify the specific biochemical pathways that are modulated, paving the way for potential therapeutic or diagnostic applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Pipelines